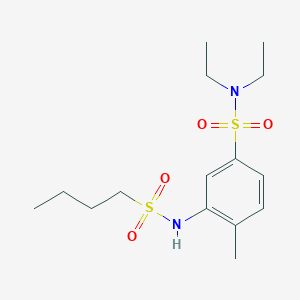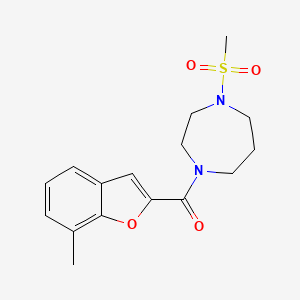![molecular formula C18H17FN2O2 B7535391 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide, also known as FCPA, is a compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that is commonly used as a tool in neuroscience research to study the function of specific receptors in the brain.
作用機序
The mechanism of action of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide involves its binding to the allosteric site of mGluR5, which inhibits the receptor's activity. This leads to a decrease in the release of glutamate, a neurotransmitter that is involved in many brain functions. By inhibiting mGluR5, 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide can modulate the activity of various brain circuits and affect behavior.
Biochemical and Physiological Effects:
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been found to improve cognitive function in rats, reduce anxiety-like behavior in mice, and decrease drug-seeking behavior in rats. 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
実験室実験の利点と制限
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has several advantages as a research tool. It is highly selective for mGluR5 and does not interact with other receptors in the brain. It is also stable and can be easily administered to animals. However, 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has some limitations as well. It can be toxic at high doses and may have off-target effects at concentrations that are too low to affect mGluR5. Additionally, 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide's effects may vary depending on the animal species and the experimental conditions.
将来の方向性
There are several future directions for research on 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide. One area of interest is the role of mGluR5 in addiction and substance abuse. 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a potential treatment for addiction. Another area of interest is the use of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide in the treatment of neurodegenerative diseases such as Parkinson's disease. 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide's neuroprotective effects make it a promising candidate for further research in this area. Finally, researchers may explore the use of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide in combination with other drugs to enhance its therapeutic effects and reduce its toxicity.
合成法
The synthesis of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide involves the reaction of 2-cyanophenol with 1-(4-fluorophenyl)ethylamine in the presence of a base and a coupling agent. The resulting intermediate is then reacted with propanoyl chloride to form 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide. The purity of the synthesized 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has been used in several studies to investigate the role of mGluR5 in these processes.
特性
IUPAC Name |
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(14-7-9-16(19)10-8-14)21-18(22)13(2)23-17-6-4-3-5-15(17)11-20/h3-10,12-13H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAPPVRPHUKROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C(C)OC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)
